N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, a tert-butylsulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary to achieve stereoselective synthesis of the pyrrolidine ring . The tert-butylsulfonyl group is then introduced via sulfonylation reactions, often using reagents like tert-butanesulfonyl chloride under basic conditions . The final step involves the acylation of the pyrrolidine derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and tert-butylsulfonyl group may contribute to its binding affinity and selectivity towards these targets . The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar biological activities.
Sulfonyl compounds: Compounds containing sulfonyl groups, such as sulfonamides, exhibit similar chemical reactivity and biological properties.
Uniqueness
N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is unique due to the combination of its structural features, including the pyrrolidine ring, tert-butylsulfonyl group, and acetamide moiety. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[4-(3-tert-butylsulfonylpyrrolidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-12(20)18-14-7-5-13(6-8-14)16(21)19-10-9-15(11-19)24(22,23)17(2,3)4/h5-8,15H,9-11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSLDFDAYXBUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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